

How to prepare GB1107 stock solution for laboratory use.

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Compound of Interest

Compound Name: GB1107

Cat. No.: B607606

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Application Notes: GB1107

Introduction

GB1107 is a potent, selective, and orally active small-molecule inhibitor of Galectin-3 (Gal-3). [1][2] With a binding affinity (K_d) of 37 nM for human Galectin-3, it demonstrates high selectivity over other human galectins. [1][2] Galectin-3 is a β -galactoside-binding lectin implicated in a variety of pathological processes, including cancer progression, fibrosis, and inflammation. [3] [4] Consequently, **GB1107** is a valuable tool for researchers in oncology, immunology, and drug development to investigate the roles of Galectin-3. In laboratory settings, **GB1107** has been utilized to inhibit lung adenocarcinoma growth, reduce metastasis, and enhance immune responses, particularly in combination with checkpoint inhibitors like anti-PD-L1 antibodies. [5] [6]

Mechanism of Action

GB1107 exerts its biological effects by directly binding to Galectin-3, thereby inhibiting its function. This inhibition can disrupt several downstream signaling pathways. For instance, in the context of cancer, **GB1107** treatment has been shown to increase the polarization of M1 macrophages and the infiltration of CD8+ T cells into tumors. [2][7] It also potentiates the activity of immune checkpoint inhibitors by increasing the expression of cytotoxic and apoptotic effector molecules. [1][2] In fibrosis, Galectin-3 is known to promote the activation of transforming growth factor- β 1 (TGF- β 1), a key fibrotic mediator; **GB1107** can attenuate this process. [3][8] In

some cancer cell lines, its pathway has been linked to the attenuation of AKT phosphorylation. [9]

Data Presentation

A summary of the key quantitative data for **GB1107** is provided below.

Property	Value	Citations
Molecular Formula	C ₂₀ H ₁₆ Cl ₂ F ₃ N ₃ O ₄ S	[1]
Molecular Weight	522.32 g/mol	[1]
CAS Number	1978336-61-6	[1]
Appearance	White to off-white solid	[10]
Solubility (In Vitro)	DMSO: 45-100 mg/mL (86.15-191.45 mM). Note: Sonication may be required. The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.	[7][10][11]
Solubility (In Vivo)	≥ 2.5 mg/mL (4.79 mM) in solvent systems such as: • 10% DMSO + 90% Corn Oil • 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline • 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline (may require sonication)	[1][10]
Storage (Powder)	Store at -20°C under nitrogen for up to 3 years.	[1][7]
Storage (In Solvent)	Store in aliquots at -80°C for up to 2 years or at -20°C for up to 1 year. Avoid repeated freeze-thaw cycles.	[1][7][10]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use (e.g., 50 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution, typically for use in cell culture experiments.

Materials:

- **GB1107** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Bath sonicator

Methodology:

- Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to minimize moisture absorption.
- Weigh **GB1107**: On a calibrated analytical balance, carefully weigh the desired amount of **GB1107** powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 26.12 mg of **GB1107**.
 - Calculation: $\text{Volume (L)} \times \text{Concentration (mol/L)} \times \text{Molecular Weight (g/mol)} = \text{Mass (g)}$
 - $0.001 \text{ L} \times 0.050 \text{ mol/L} \times 522.32 \text{ g/mol} = 0.02612 \text{ g} = 26.12 \text{ mg}$
- Dissolution: Add the weighed **GB1107** powder to a sterile tube. Using a calibrated micropipette, add the calculated volume of DMSO (in this example, 1 mL).

- **Mixing:** Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
- **Sonication (if necessary):** If the compound does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes.[\[1\]](#)[\[7\]](#) Visually inspect for a clear solution.
- **Aliquoting and Storage:** Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store the aliquots at -80°C for long-term stability.[\[10\]](#)

Protocol 2: Preparation of Working Solution for In Vivo Administration (e.g., 2.5 mg/mL)

This protocol details the preparation of a **GB1107** solution suitable for oral gavage in animal models, based on a common multi-solvent vehicle.

Materials:

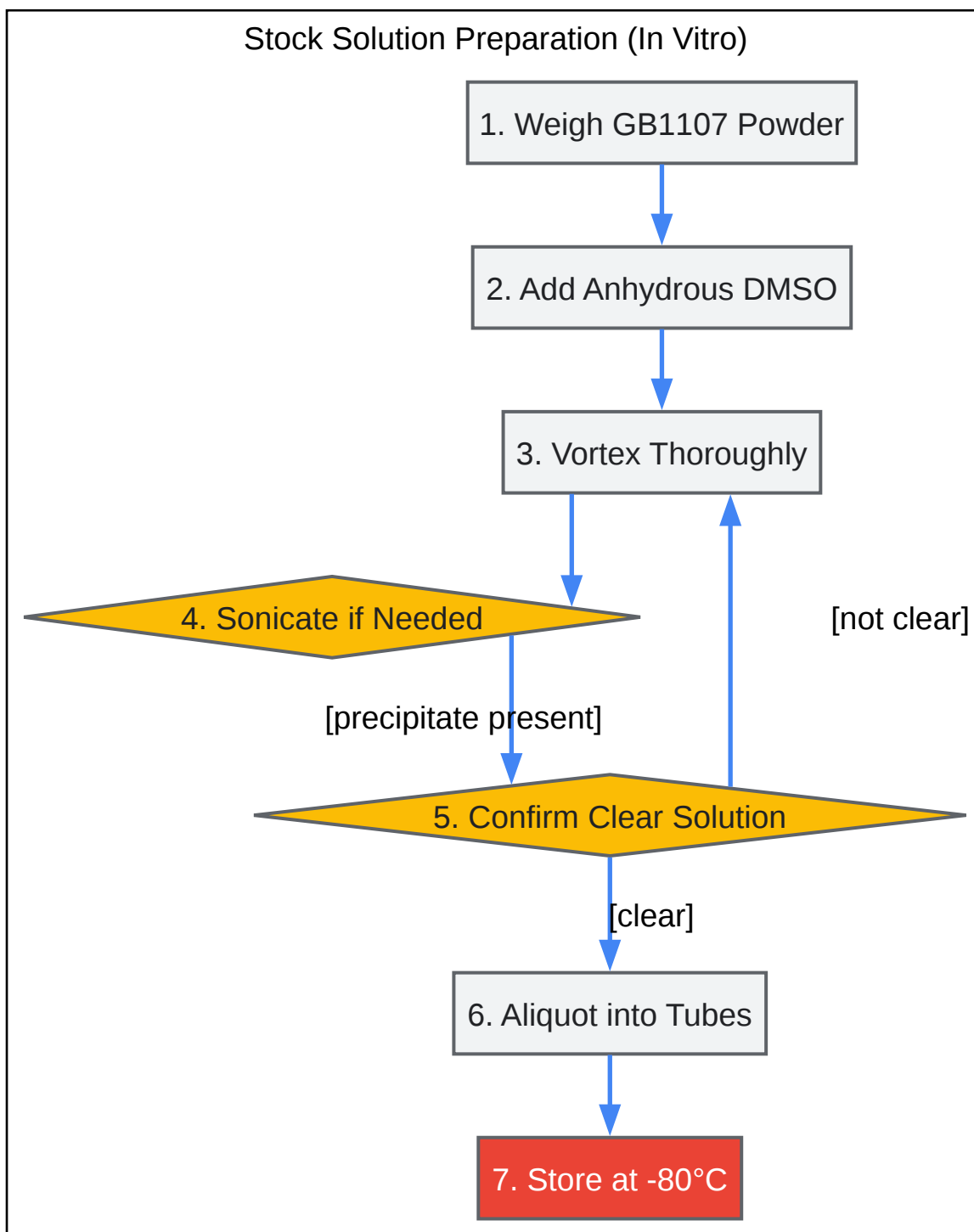
- High-concentration **GB1107** stock solution in DMSO (from Protocol 1)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile tubes

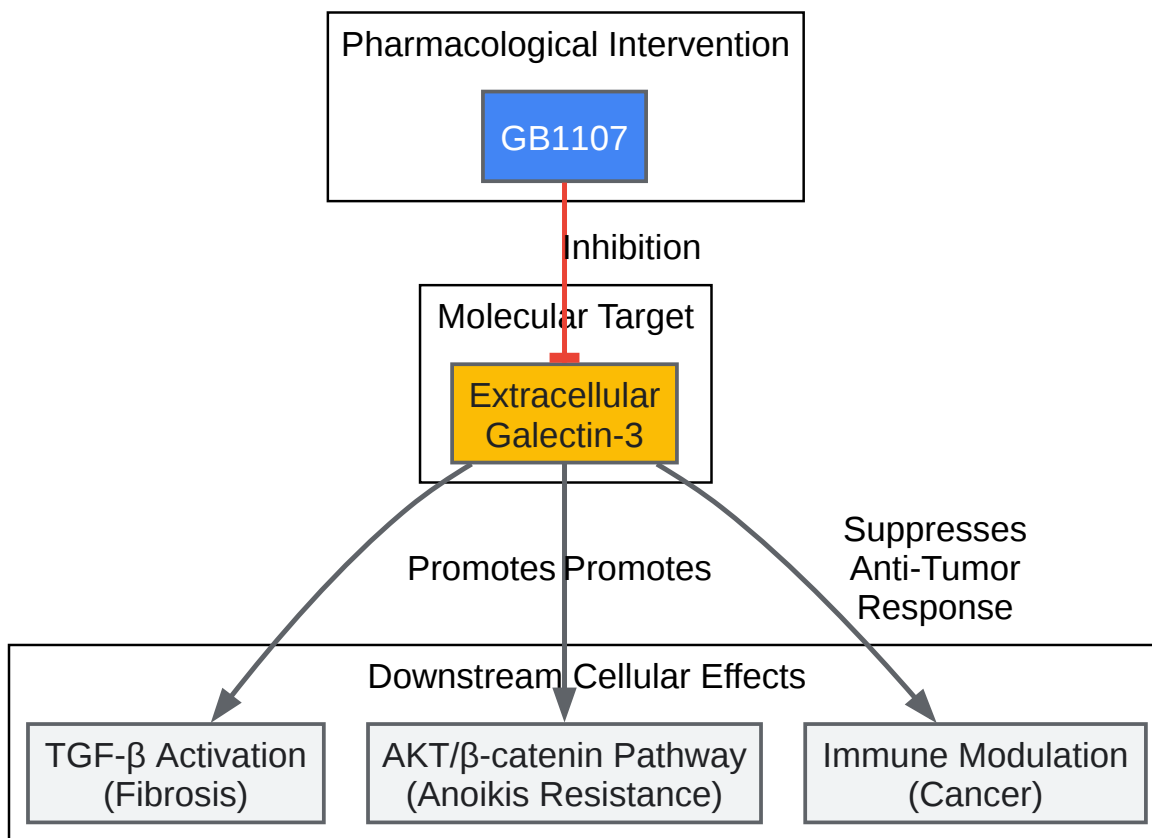
Methodology:

- **Prepare Components:** Ensure all solvent components (DMSO stock, PEG300, Tween-80, Saline) are at room temperature.
- **Sequential Addition:** The order of solvent addition is critical to maintain solubility. Prepare the solution in a stepwise manner. The following example is to prepare 1 mL of a 2.5 mg/mL final solution.[\[10\]](#) a. Start with 100 µL of a 25 mg/mL **GB1107** stock solution in DMSO. b. Add 400 µL of PEG300 to the DMSO stock. Mix thoroughly by vortexing until the solution is clear. c. Add 50 µL of Tween-80 to the DMSO/PEG300 mixture. Mix again until the solution is clear and homogenous. d. Add 450 µL of sterile saline to reach the final volume of 1 mL. Perform a final, thorough mixing.

- Final Concentration Check: This procedure results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a **GB1107** concentration of 2.5 mg/mL.
- Use: It is recommended to use this freshly prepared solution for in vivo experiments immediately for optimal results.[\[11\]](#)

Visualizations





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